Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is an organic compound that belongs to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with 5-bromo-furoic acid.
Esterification: The 5-bromo-furoic acid is refluxed in ethanol with concentrated sulfuric acid to produce ethyl 5-bromo-furan-2-carboxylate.
Carbonylation: The ethyl 5-bromo-furan-2-carboxylate undergoes carbonylation using a homogeneous palladium catalyst to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan ring or substituents.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Coupling: Products are typically biaryl or vinyl derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-furan-2-carboxylate: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-bromo-5-(difluoromethyl)furan: Similar structure but lacks the ester functional group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. The ester functional group also contributes to its solubility and versatility in various applications.
Properties
Molecular Formula |
C8H7BrF2O3 |
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Molecular Weight |
269.04 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H7BrF2O3/c1-2-13-8(12)4-3-5(9)14-6(4)7(10)11/h3,7H,2H2,1H3 |
InChI Key |
PKDSPWSLPYPSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)Br)C(F)F |
Origin of Product |
United States |
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